Cas no 35332-10-6 (Ethanamine, N,N-dimethyl-2-(methylthio)-)

Ethanamine, N,N-dimethyl-2-(methylthio)- 化学的及び物理的性質

名前と識別子

-

- Ethanamine, N,N-dimethyl-2-(methylthio)-

- 1-(N,N-dimethylamino)-2-(methylthio)ethane

- N,N-dimethyl-2-methylsulfanylethanamine

- S,N,N-Trimethylcysteamine

- S,N,N-tri-methyl-cysteamine

-

- インチ: 1S/C5H13NS/c1-6(2)4-5-7-3/h4-5H2,1-3H3

- InChIKey: OTMMCRBCJDEJKA-UHFFFAOYSA-N

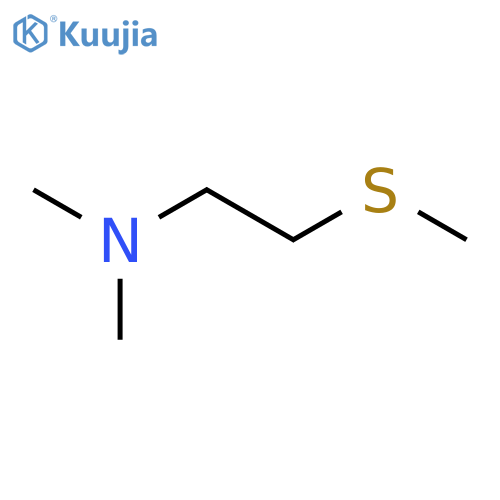

- ほほえんだ: S(C)CCN(C)C

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 7

- 回転可能化学結合数: 3

- 複雑さ: 37.1

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 28.5

Ethanamine, N,N-dimethyl-2-(methylthio)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7208698-5.0g |

dimethyl[2-(methylsulfanyl)ethyl]amine |

35332-10-6 | 95.0% | 5.0g |

$2152.0 | 2025-03-12 | |

| 1PlusChem | 1P01HHYC-50mg |

Ethanamine, N,N-dimethyl-2-(methylthio)- |

35332-10-6 | 95% | 50mg |

$269.00 | 2024-05-04 | |

| 1PlusChem | 1P01HHYC-100mg |

Ethanamine, N,N-dimethyl-2-(methylthio)- |

35332-10-6 | 95% | 100mg |

$369.00 | 2024-05-04 | |

| 1PlusChem | 1P01HHYC-500mg |

Ethanamine, N,N-dimethyl-2-(methylthio)- |

35332-10-6 | 95% | 500mg |

$778.00 | 2024-05-04 | |

| 1PlusChem | 1P01HHYC-1g |

Ethanamine, N,N-dimethyl-2-(methylthio)- |

35332-10-6 | 95% | 1g |

$981.00 | 2024-05-04 | |

| 1PlusChem | 1P01HHYC-10g |

Ethanamine, N,N-dimethyl-2-(methylthio)- |

35332-10-6 | 95% | 10g |

$4006.00 | 2023-12-17 | |

| Aaron | AR01HI6O-250mg |

Ethanamine, N,N-dimethyl-2-(methylthio)- |

35332-10-6 | 95% | 250mg |

$530.00 | 2025-02-14 | |

| Enamine | EN300-7208698-10.0g |

dimethyl[2-(methylsulfanyl)ethyl]amine |

35332-10-6 | 95.0% | 10.0g |

$3191.0 | 2025-03-12 | |

| Enamine | EN300-7208698-2.5g |

dimethyl[2-(methylsulfanyl)ethyl]amine |

35332-10-6 | 95.0% | 2.5g |

$1454.0 | 2025-03-12 | |

| Enamine | EN300-7208698-0.25g |

dimethyl[2-(methylsulfanyl)ethyl]amine |

35332-10-6 | 95.0% | 0.25g |

$367.0 | 2025-03-12 |

Ethanamine, N,N-dimethyl-2-(methylthio)- 関連文献

-

Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

-

L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

-

Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873

-

10. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

Ethanamine, N,N-dimethyl-2-(methylthio)-に関する追加情報

Ethanamine, N,N-Dimethyl-2-(Methylthio)-: A Comprehensive Overview

Ethanamine, N,N-Dimethyl-2-(Methylthio)-, also known by its CAS No. 35332-10-6, is a versatile organic compound with significant applications in various fields. This compound is characterized by its unique chemical structure, which includes a methylthio group attached to the second carbon of ethanamine. The presence of this functional group imparts distinctive chemical properties, making it a valuable component in numerous industrial and research settings.

The synthesis of Ethanamine, N,N-Dimethyl-2-(Methylthio)- involves advanced chemical processes that ensure high purity and stability. Recent studies have highlighted its role as an intermediate in the production of biologically active compounds. For instance, researchers have explored its potential as a precursor in the development of novel pharmaceutical agents targeting specific biochemical pathways. This has been supported by findings from cutting-edge research institutions, where the compound has demonstrated promising results in preclinical trials.

In the agricultural sector, Ethanamine, N,N-Dimethyl-2-(Methylthio)- has gained attention for its ability to enhance crop resilience against environmental stressors. By incorporating this compound into soil amendments, farmers can improve plant growth and yield under challenging conditions. Field experiments conducted in diverse climatic zones have shown consistent improvements in crop health, underscoring its practical utility in sustainable agriculture.

Moreover, the compound's application extends to the field of materials science. Its sulfur-containing functional group enables the formation of strong covalent bonds, making it an ideal additive in polymer formulations. Recent advancements have leveraged this property to develop high-performance polymers with enhanced thermal stability and mechanical strength. These materials are now being considered for use in aerospace and automotive industries, where durability and resistance to extreme conditions are paramount.

From a chemical synthesis perspective, Ethanamine, N,N-Dimethyl-2-(Methylthio)- serves as a key building block for constructing complex organic molecules. Its reactivity under specific reaction conditions allows chemists to design intricate molecular architectures with tailored functionalities. This has been particularly beneficial in the development of specialty chemicals used in electronics and advanced manufacturing processes.

Looking ahead, ongoing research continues to uncover new dimensions of this compound's utility. Collaborative efforts between academic institutions and industry leaders are focused on optimizing its production processes and exploring novel applications across multiple sectors. As scientific understanding deepens, Ethanamine, N,N-Dimethyl-2-(Methylthio)- is poised to play an even more critical role in driving innovation and progress.

35332-10-6 (Ethanamine, N,N-dimethyl-2-(methylthio)-) 関連製品

- 868146-87-6(N-{4-(5Z)-5-(4-methoxyphenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylphenyl}acetamide)

- 2034496-99-4(3-tert-butyl-1-{2-2-(2,5-dioxopyrrolidin-1-yl)ethoxyethyl}urea)

- 1601217-29-1(Cyclobutaneethanol, α-[1-(aminomethyl)propyl]-α-methyl-)

- 2228608-14-6(1-methyl-5-(2,2,3,3,3-pentafluoropropyl)-1H-pyrazol-4-amine)

- 53337-81-8(4(1H)-Pyridazinone, 3,6-dichloro-)

- 2306277-95-0(2-oxo-1-(1,1,2,2,2-pentafluoroethyl)pyrrolidine-3-carboxylic acid)

- 2228240-34-2(2-(2-chloro-6-methylphenyl)-2-oxoacetic acid)

- 2034279-17-7(1-6-(1H-imidazol-1-yl)pyrimidin-4-yl-N-3-(methylsulfanyl)phenylazetidine-3-carboxamide)

- 2167153-91-3(2-bromobutyl cyclopropanecarboxylate)

- 608515-73-7(7-fluoroisoquinolin-5-amine)